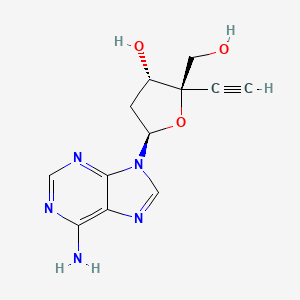

4'-Ethynyl-2'-deoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Ethinyl-2’-Desoxyadenosin ist ein Nukleosid-Analogon, das aufgrund seiner starken antiviralen Eigenschaften großes Interesse geweckt hat. Diese Verbindung zeichnet sich insbesondere durch ihre Fähigkeit aus, die Replikation des humanen Immundefizienzvirus Typ 1 (HIV-1) zu hemmen, indem sie das Enzym Reverse Transkriptase angreift . Die einzigartige strukturelle Besonderheit von 4’-Ethinyl-2’-Desoxyadenosin ist die Ethinylgruppe in der 4’-Position, die eine entscheidende Rolle für seine biologische Aktivität spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4’-Ethinyl-2’-Desoxyadenosin umfasst in der Regel mehrere Schritte, ausgehend von im Handel erhältlichen Materialien. Eine gängige Synthesestrategie beginnt mit 2-Amino-2’-Desoxyadenosin, das eine Reihe von Reaktionen durchläuft, um die Ethinylgruppe in der 4’-Position einzuführen . Der Prozess umfasst Schutz- und Entschützungsschritte sowie selektive funktionelle Gruppenumwandlungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4’-Ethinyl-2’-Desoxyadenosin beinhaltet die Skalierung der Laborsynthese auf eine Prozessstufe. Dies erfordert häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern. Beispielsweise hat Merck & Co. eine Prozess-Synthese entwickelt, die 12 lineare Schritte umfasst, darunter eine enzymatische Desymmetrisierung und eine vorletzte Vorbrüggen-Glykosylierung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxyadenosine typically involves multiple steps, starting from commercially available materials. One common synthetic strategy begins with 2-amino-2’-deoxyadenosine, which undergoes a series of reactions to introduce the ethynyl group at the 4’-position . The process includes protection and deprotection steps, as well as selective functional group transformations .

Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxyadenosine involves scaling up the laboratory synthesis to a process-scale level. This often requires optimization of reaction conditions to improve yield and purity. For example, Merck & Co. has developed a process-scale synthesis that involves 12 linear steps, including an enzymatic desymmetrization and a penultimate Vorbrüggen glycosylation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4’-Ethinyl-2’-Desoxyadenosin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern oder Derivate mit unterschiedlichen Eigenschaften zu erzeugen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von 4’-Ethinyl-2’-Desoxyadenosin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Reaktionsbedingungen umfassen häufig bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von 4’-Ethinyl-2’-Desoxyadenosin gebildet werden, umfassen verschiedene Derivate, die die Ethinylgruppe in der 4’-Position behalten. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden häufig in der weiteren Forschung und Entwicklung eingesetzt .

Wissenschaftliche Forschungsanwendungen

4’-Ethinyl-2’-Desoxyadenosin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese anderer Nukleosid-Analoga verwendet . In Biologie und Medizin wird es hauptsächlich wegen seiner antiviralen Eigenschaften untersucht, insbesondere gegen HIV-1 . Die Verbindung hat auch das Potenzial gezeigt, die Replikation anderer Viren zu hemmen, wie z. B. des Influenza-A-Virus . Darüber hinaus wird 4’-Ethinyl-2’-Desoxyadenosin für seinen potenziellen Einsatz in Antisense-Oligonukleotiden und personalisierten Therapien untersucht .

Wirkmechanismus

Der Wirkmechanismus von 4’-Ethinyl-2’-Desoxyadenosin beinhaltet seine Einarbeitung in die virale DNA-Kette durch das Enzym Reverse Transkriptase. Sobald es eingebaut ist, verhindert die Ethinylgruppe in der 4’-Position die weitere Verlängerung der DNA-Kette, wodurch die virale Replikation effektiv beendet wird . Diese Verbindung hemmt auch die Reverse Transkriptase durch mehrere Wirkmechanismen, darunter die sofortige und verzögerte Kettenabbruch . Die beteiligten molekularen Ziele und Pfade umfassen das Enzym Reverse Transkriptase und den Prozess der viralen DNA-Synthese .

Wissenschaftliche Forschungsanwendungen

4’-Ethynyl-2’-deoxyadenosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other nucleoside analogues . In biology and medicine, it is primarily studied for its antiviral properties, particularly against HIV-1 . The compound has also shown potential in inhibiting the replication of other viruses, such as the influenza A virus . Additionally, 4’-Ethynyl-2’-deoxyadenosine is being explored for its potential use in antisense oligonucleotides and personalized therapies .

Wirkmechanismus

The mechanism of action of 4’-Ethynyl-2’-deoxyadenosine involves its incorporation into the viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the ethynyl group at the 4’-position prevents further extension of the DNA chain, effectively terminating viral replication . This compound also inhibits reverse transcriptase through multiple modes of action, including immediate and delayed chain termination . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis process .

Vergleich Mit ähnlichen Verbindungen

4’-Ethinyl-2’-Desoxyadenosin wird oft mit anderen Nukleosid-Analoga verglichen, wie z. B. 4’-Ethinyl-2-Fluor-2’-Desoxyadenosin (EFdA) und EdAP . Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren biologischen Aktivitäten und ihrer Resistenz gegenüber enzymatischem Abbau . Beispielsweise hat EFdA ein Fluoratom in der 2-Position, das seine Stabilität erhöht und die Empfindlichkeit gegenüber Adenosin-Deaminase verringert . EdAP hingegen ist ein Cyclosaligenylphosphat-Derivat, das die Membranpermeabilität erhöht und die Replikation des Influenzavirus hemmt . Die einzigartige Eigenschaft von 4’-Ethinyl-2’-Desoxyadenosin ist seine starke Hemmung der HIV-1-Reverse Transkriptase, was es zu einer wertvollen Verbindung in der antiviralen Forschung macht .

Eigenschaften

Molekularformel |

C12H13N5O3 |

|---|---|

Molekulargewicht |

275.26 g/mol |

IUPAC-Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |

InChI-Schlüssel |

HMIGVKANVVLEOA-JOAULVNJSA-N |

Isomerische SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Kanonische SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)

![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)

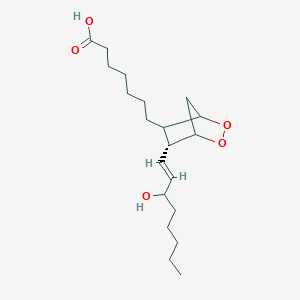

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)